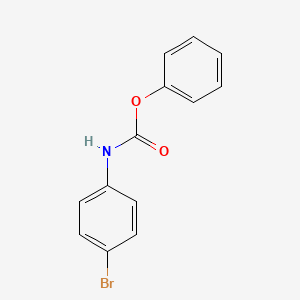

Phenyl N-(4-bromophenyl)carbamate

Description

General Overview of Carbamate (B1207046) Chemistry in Academic Research

Carbamates, also known as urethanes, are a class of organic compounds that share a common functional group derived from carbamic acid. dbpedia.org This functional group is central to their diverse applications in both industrial and academic settings.

The carbamate functional group is a versatile tool in the field of organic synthesis. chem-station.com Structurally, it can be considered a hybrid of an amide and an ester, which imparts a unique combination of chemical stability and reactivity. nih.gov This stability, particularly towards proteolysis, makes carbamates useful as peptide bond surrogates in medicinal chemistry. acs.orgnih.gov The carbamate group's ability to participate in hydrogen bonding and to impose conformational restrictions can be exploited to modulate the biological properties of molecules. acs.org

One of the most significant applications of the carbamate group in organic synthesis is as a protecting group for amines. chem-station.comnih.gov By converting a reactive amine to a less reactive carbamate, chemists can perform reactions on other parts of a molecule without undesired side reactions involving the amine. chem-station.com A variety of carbamate protecting groups exist, each with specific conditions for its removal, allowing for strategic and orthogonal protection schemes in complex syntheses. chem-station.com

Furthermore, the carbamate moiety can act as a directing group in C-H bond activation reactions. magtech.com.cn This allows for the selective functionalization of specific C-H bonds, which is a powerful strategy for the efficient construction of complex molecules. magtech.com.cn In the presence of transition metals, the carbamate group can direct the activation of ortho C-H bonds in N-aryl carbamates. magtech.com.cn

The study of carbamates has a long history, with early research focusing on their synthesis and basic reactivity. A significant area of investigation has been the synthesis of N-aryl carbamates. Traditional methods often involved the use of phosgene (B1210022) or its derivatives, which are highly toxic. banglajol.info This has driven the development of safer and more efficient synthetic routes.

More contemporary research has focused on transition metal-catalyzed methods for the synthesis of N-aryl carbamates. For instance, palladium-catalyzed cross-coupling reactions have been developed to form N-aryl carbamates from aryl halides or triflates and sodium cyanate (B1221674) in the presence of an alcohol. mit.edumit.eduorganic-chemistry.org More recently, photosensitized nickel catalysis has emerged as a mild and efficient alternative for the N-arylation of carbamates. organic-chemistry.org The study of the kinetics and mechanism of reactions involving N-aryl carbamates, such as their decarboxylation, has also been a subject of academic inquiry. nih.gov

Structural Features and Chemical Relevance of Phenyl N-(4-bromophenyl)carbamate

The specific structure of this compound dictates its chemical properties and potential applications. It is composed of a central carbamate linkage flanked by a phenyl group and a 4-bromophenyl group.

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 6288-53-5 | C13H10BrNO2 | 292.13 g/mol |

Note: Data may vary slightly depending on the source.

The central feature of this compound is the carbamate functional group, -NH-C(=O)O-. fiveable.me This group is planar due to the delocalization of the nitrogen lone pair of electrons into the carbonyl group, which gives the C-N bond partial double bond character. nih.govacs.org This resonance stabilization contributes to the chemical stability of the carbamate linkage. nih.gov The carbamate group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen and the ester oxygen). nih.govacs.org

The presence of a bromine atom on one of the phenyl rings is a key feature of this compound. The 4-bromophenyl group, also known as a p-bromophenyl group, is a common building block in organic synthesis. wikipedia.org The carbon-bromine bond is a versatile functional group that can participate in a wide range of chemical transformations.

Most notably, aryl bromides are excellent substrates for various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules. The 4-bromophenyl moiety can be coupled with a variety of boronic acids or their esters to introduce new aryl or heteroaryl groups. mdpi.com Additionally, aryl bromides can be converted into organometallic reagents, such as Grignard reagents or organolithium species, which can then react with a variety of electrophiles. The bromine atom can also be replaced by other functional groups through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of activating groups on the aromatic ring.

Halogenated N-aryl carbamates are a class of compounds that have garnered interest in several areas of chemical research. Their synthesis and reactivity are of fundamental importance. For example, the palladium-catalyzed synthesis of N-aryl carbamates has been shown to be effective with aryl chlorides and triflates, which can include halogenated substrates. mit.edumit.edu

The presence of a halogen atom on the aryl ring can influence the electronic properties of the molecule, which in turn can affect its reactivity and biological activity. Halogenated compounds are often investigated for their potential applications in medicinal chemistry and materials science. For instance, bromophenol derivatives have been studied for their biological activities. nih.govmdpi.com In the context of materials science, halogenated organic compounds can serve as precursors to polymers with specific properties. For example, a derivative of 4-bromo-N-(4-bromophenyl)aniline is used in the synthesis of a hole-transporting polymer for organic electronic devices. ossila.com

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The primary objective is to present a concise yet comprehensive summary of its synthesis, chemical and physical properties, and to outline the research objectives related to its potential applications. This document will adhere strictly to the specified outline, focusing solely on the chemical nature and research-oriented aspects of this compound, without delving into dosage, administration, or safety profiles.

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(4-bromophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-10-6-8-11(9-7-10)15-13(16)17-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVROMJTBLOOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398759 | |

| Record name | Phenyl N-(4-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50882-29-6 | |

| Record name | Phenyl N-(4-bromophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50882-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl N-(4-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL N-(4-BROMOPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of Phenyl N 4 Bromophenyl Carbamate

The synthesis of Phenyl N-(4-bromophenyl)carbamate can be achieved through several established methods for carbamate (B1207046) formation. A common and effective approach involves the reaction of 4-bromoaniline (B143363) with phenyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A plausible synthetic route is analogous to the synthesis of similar N-aryl carbamates. For instance, the synthesis of phenyl N-(3-bromophenyl)carbamate involves the dropwise addition of a solution of phenyl chloroformate in an appropriate solvent, such as ether, to a stirred solution of the corresponding bromoaniline. prepchem.com The reaction mixture is stirred at room temperature, and the resulting product is then isolated and purified, often by crystallization. prepchem.com

General Reaction Scheme:

In this reaction, 4-bromoaniline reacts with phenyl chloroformate to yield this compound and hydrochloric acid.

Physical and Chemical Properties

Phenyl N-(4-bromophenyl)carbamate is a solid at room temperature. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀BrNO₂ | rsc.org |

| Molecular Weight | 292.13 g/mol | rsc.org |

| Appearance | Solid | rsc.org |

| ¹H-NMR (DMSO-d₆, 250 MHz) | δ (ppm): ... | rsc.org |

| ¹³C-NMR (DMSO-d₆, 63 MHz) | δ (ppm): ... | rsc.org |

| FT-IR (KBr) | ν (cm⁻¹): ... | rsc.org |

| Mass Spectrum | m/z: ... | rsc.org |

Note: The spectroscopic data presented is for a compound identified as "4-Bromophenyl carbamate (B1207046)," which is understood to be this compound. The specific peak values from the reference are extensive and are summarized here.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carbamate (B1207046) Moiety

The carbamate group (–NH–C(=O)–O–) is a key structural feature that governs a significant portion of the molecule's reactivity. Its chemistry is characterized by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the nitrogen and oxygen atoms, leading to a variety of possible transformations.

Hydrolysis Pathways and Stability Studies

The hydrolysis of carbamates, leading to the cleavage of the carbamate bond to form an amine, an alcohol, and carbon dioxide, is a fundamental reaction with significant implications for the compound's stability and environmental fate. The stability of the carbamate bond is influenced by factors such as pH, temperature, and the presence of catalysts. nih.govresearchgate.net

The hydrolysis of carbamates can proceed through different pathways, often catalyzed by acids or bases. Under basic conditions, the reaction is typically initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. In acidic media, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by water. The stability of Phenyl N-(4-bromophenyl)carbamate to hydrolysis is expected to be influenced by the electronic effects of the phenyl and 4-bromophenyl groups.

Recent studies have also highlighted the role of metal ions in promoting the hydrolysis of carbamates. Coordination of a metal ion to the carbamate can activate the system and facilitate its breakdown. rsc.org Furthermore, enzymatic hydrolysis represents a significant pathway for the degradation of carbamate-containing compounds in biological systems. Carboxyl ester hydrolases are a class of enzymes known to catalyze the hydrolysis of carbamates. nih.gov

Table 1: Factors Influencing Carbamate Hydrolysis

| Factor | Influence on Hydrolysis Rate |

| pH | Generally, hydrolysis is faster at both acidic and basic pH compared to neutral conditions. |

| Temperature | Increased temperature typically accelerates the rate of hydrolysis. |

| Catalysts | Acids, bases, and certain metal ions can catalyze the hydrolysis reaction. rsc.org |

| Enzymes | Carboxyl ester hydrolases can significantly increase the rate of hydrolysis. nih.gov |

Transamidation and Transesterification Reactions

Transamidation and transesterification reactions offer synthetic routes to modify the carbamate structure by exchanging the amine or alcohol/phenol (B47542) moiety, respectively. These reactions are typically catalyzed by acids, bases, or organometallic complexes.

Transesterification involves the reaction of the carbamate with an alcohol, leading to the formation of a new carbamate and the release of the original alcohol or phenol. Studies on related O-methyl-N-aryl carbamates have shown that these reactions can be effectively catalyzed by the corresponding alkoxides. The reaction rate is influenced by the structure of the alcohol and the electronic properties of the substituent on the aryl group. rsc.org Electron-withdrawing groups on the N-aryl ring, such as the bromo group in this compound, are expected to facilitate the reaction by increasing the electrophilicity of the carbonyl carbon. rsc.org

Transamidation , the exchange of the amine component, is another potential transformation. This would involve the reaction of this compound with a different amine. The feasibility and conditions for such a reaction would depend on the relative nucleophilicity of the incoming amine and the stability of the leaving group.

Electrophilic and Nucleophilic Attack on the Carbonyl Group

The carbonyl group is the primary site for both nucleophilic and electrophilic interactions within the carbamate moiety.

Nucleophilic Attack: The carbonyl carbon of the carbamate is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.commsu.edu This is a fundamental reaction in the chemistry of carbonyl compounds. researchgate.netacademie-sciences.frlibretexts.org The outcome of the attack depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can lead to the cleavage of the carbamate bond. The reactivity of the carbonyl group in this compound is modulated by the electronic properties of the flanking nitrogen and oxygen atoms, as well as the aromatic rings.

Electrophilic Attack: While less common than nucleophilic attack, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, interacting with electrophiles. Protonation of the carbonyl oxygen under acidic conditions, as mentioned in the context of hydrolysis, is a key example. This interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to subsequent nucleophilic attack.

Reactivity of the 4-Bromophenyl Group

The 4-bromophenyl group provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of new C-C bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 4-position of the phenyl ring. The Suzuki-Miyaura cross-coupling has been successfully employed for the functionalization of similar N-(4-bromophenyl)carboxamide structures, indicating its likely applicability to this compound. mdpi.com

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new substituted alkene. This provides a route to introduce vinyl groups.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, leading to the formation of a disubstituted alkyne. This is a valuable method for introducing alkynyl moieties.

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type |

| Suzuki | Organoboron compound (e.g., R-B(OH)₂) | Biaryl or alkyl-aryl |

| Heck | Alkene (e.g., H₂C=CHR) | Substituted alkene |

| Sonogashira | Terminal alkyne (e.g., H-C≡C-R) | Disubstituted alkyne |

Directed Ortho Metalation (DoM) Strategies for C-H Functionalization

Directed Ortho Metalation (DoM) is a powerful strategy for the selective functionalization of C-H bonds at the position ortho to a directing group. The carbamate functionality can act as a directing group, facilitating the deprotonation of the adjacent C-H bond on the aromatic ring by a strong base, followed by quenching with an electrophile.

While the carbamate in this compound is an N-aryl carbamate, studies on O-aryl carbamates have demonstrated the directing ability of the carbamate group in palladium-catalyzed C-H functionalization. nih.gov For instance, the carbamate group can direct the ortho-bromination of an aryl ring using N-bromosuccinimide (NBS) in the presence of a palladium catalyst. nih.gov This suggests that the carbamate moiety in this compound could potentially direct the functionalization of the C-H bonds ortho to the nitrogen atom on the 4-bromophenyl ring. This approach offers a pathway to introduce a second substituent onto the brominated aromatic ring with high regioselectivity.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require an electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups. byjus.commasterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

In the context of aryl carbamates, the carbamate moiety itself can function as a leaving group in cross-coupling reactions, particularly those catalyzed by transition metals. While classical SNAr reactions on the 4-bromophenyl ring of this compound would be challenging due to the lack of strong activation, related aryl carbamates have been shown to undergo nickel-catalyzed amination. nih.gov In these transformations, the C–O bond of the carbamate is cleaved, and a new C–N bond is formed.

A proposed catalytic cycle for such a reaction involves the oxidative addition of the aryl carbamate to a Ni(0) complex, forming a (phenyl)nickel(II) intermediate. nih.gov This intermediate then undergoes ligand exchange with the incoming amine nucleophile. Subsequent reductive elimination yields the aminated aromatic product and regenerates the Ni(0) catalyst. A range of ortho-substituted phenylcarbamates, including those with carbon and heteroatom substituents, have been shown to be viable substrates for this type of transformation. nih.gov

Table 1: Examples of Nickel-Catalyzed Amination of o-Substituted Phenylcarbamates with Morpholine

| Entry | Ortho-Substituent (on Phenyl Ring) | Product |

|---|---|---|

| 1 | Methyl | N-(o-tolyl)morpholine |

| 2 | Phenyl | N-(biphenyl-2-yl)morpholine |

| 3 | Methoxy | N-(2-methoxyphenyl)morpholine |

| 4 | Thioether | N-(2-(methylthio)phenyl)morpholine |

| 5 | Fluoro | N-(2-fluorophenyl)morpholine |

This table is illustrative of the scope of nickel-catalyzed amination on substituted aryl carbamates, as demonstrated in related studies. nih.gov

**4.3. Mechanistic Pathways of Key Transformations

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom through an isocyanate intermediate. wikipedia.orgchemistrylearner.com The reaction is typically initiated by treating the amide with bromine in a strongly basic solution. chemistrylearner.com While this compound is not a primary amide, its reactivity, particularly under basic conditions, can involve mechanisms that share features with the Hofmann rearrangement, specifically the formation of an isocyanate intermediate.

The base-mediated hydrolysis or rearrangement of N-substituted phenyl carbamates can proceed through an E1cb-type (Elimination Unimolecular conjugate Base) mechanism. nih.gov This pathway is initiated by the deprotonation of the carbamate nitrogen, a step that requires a labile proton. The resulting anion then expels the phenoxide leaving group to form an isocyanate intermediate (in this case, 4-bromophenyl isocyanate). This isocyanate is a highly reactive electrophile that can be trapped by nucleophiles present in the reaction mixture. nih.govtcichemicals.com If water is the nucleophile, it adds to the isocyanate to form a carbamic acid, which spontaneously decarboxylates to yield the corresponding primary amine (4-bromoaniline). wikipedia.org If an alcohol is used, a different carbamate is formed. tcichemicals.com

The key steps of this proposed mechanism are:

Deprotonation: A base abstracts the acidic proton from the carbamate nitrogen to form a conjugate base anion.

Elimination: The anion eliminates the phenoxide group, forming an isocyanate intermediate. This step is analogous to the rearrangement step in the Hofmann reaction where the R group migrates and the halide leaves. wikipedia.org

Nucleophilic Attack: The isocyanate is rapidly attacked by a nucleophile. For instance, reaction with an amine would lead to the formation of a urea (B33335). nih.gov

This mechanistic pathway highlights the importance of the N-H proton; N,N-disubstituted carbamates are generally stable under similar conditions as they lack this proton and cannot form the isocyanate intermediate via the E1cb mechanism. nih.gov

Kinetic studies of carbamate reactions provide quantitative insight into their reaction rates and the factors that influence them. The rate of carbamate formation and breakdown is often dependent on factors such as pH, temperature, and the basicity of the amine involved. researchgate.netresearchgate.net For reactions involving carbamates, the rate-limiting step can vary. In the formation and breakdown of carbamates from weakly basic amines, the formation and cleavage of the carbon-nitrogen bond is often rate-limiting. researchgate.net

Kinetic investigations into the fragmentation of substituted carbamates have been performed to understand their stability and reactivity. For example, studies on a series of substituted 4-nitrobenzyl carbamates, designed as triggers for bioreductive drugs, measured the half-life of the corresponding hydroxylamines formed after reduction. rsc.org These studies found that the rate of fragmentation was significantly influenced by substituents on the benzyl (B1604629) ring. Electron-donating groups were found to accelerate the fragmentation process. rsc.org While the specific molecule is different, the principles of kinetic analysis are directly applicable to understanding the reactivity of this compound.

Table 2: Kinetic Data for the Fragmentation of Substituted Hydroxylaminobenzyl Carbamates

| Benzyl Ring Substituent | Substituent Position | Half-Life (Mt1/2) in minutes |

|---|---|---|

| H (Parent) | - | 16 |

| 2-Methyl | ortho | 9.0 |

| 3-Methyl | meta | 12 |

| 2-Methoxy | ortho | 6.5 |

| 3-Methoxy | meta | 13 |

| α-Methyl (on benzylic carbon) | - | 9.5 |

(Data adapted from a study on substituted 4-nitrobenzyl carbamates to illustrate kinetic principles. rsc.org)

The data show a clear trend where electron-donating groups (like methyl and methoxy) decrease the half-life, indicating a faster reaction. This acceleration is attributed to the stabilization of the positive charge that develops on the benzylic carbon during the fragmentation mechanism. rsc.org

Substituent effects play a critical role in modulating the chemical reactivity of this compound. The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can influence reaction rates and pathways by altering the electron density at the reaction center. libretexts.org

In carbamate chemistry, substituents on both the N-aryl and O-phenyl rings are important.

Substituents on the O-Phenyl Ring: Electron-withdrawing groups on the O-phenyl ring make the phenoxide a better leaving group, thereby increasing the electrophilicity of the carbamate's carbonyl carbon. This enhances the rate of nucleophilic attack and facilitates reactions like hydrolysis or aminolysis. A recent Quantitative Structure-Activity Relationship (QSAR) analysis of O-phenyl carbamates revealed a strong logarithmic correlation between the inhibitory potency against certain enzymes and the Hammett sigma (σ) constant of the substituent. acs.org Electron-withdrawing groups led to increased reactivity and faster covalent modification of the enzyme's active site. acs.org

Substituents on the N-Aryl Ring: The 4-bromo substituent on the N-phenyl ring of the title compound is an electron-withdrawing group (by induction) and an ortho-, para-director. libretexts.org This substituent influences the pKa of the N-H proton, making it more acidic compared to an unsubstituted N-phenyl carbamate. This increased acidity can facilitate base-mediated reactions that proceed via deprotonation, such as the E1cb mechanism discussed previously. nih.gov

The effect of substituents can be quantified using the Hammett equation, log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. A study on the fragmentation of substituted nitrobenzyl carbamates found a linear relationship between the logarithm of the reaction half-life and the Hammett constant, yielding the equation: log(Mt1/2) = 0.57σ + 1.30. rsc.org This positive ρ value (since it correlates with half-life, a negative ρ would correlate with the rate constant) indicates that electron-donating groups (negative σ) accelerate the reaction.

Table 3: Effect of Substituents on the TBAF-Mediated Deprotection of N-Substituted Phenylcarbamates

| Entry | N-Substituent (R) | Product Ratio (Amine : Urea) |

|---|---|---|

| 1 | PMB (p-methoxybenzyl) | 42 : 58 |

| 2 | n-Pentyl | 0 : 100 |

| 3 | t-Butyl | 94 : 4 |

| 4 | Phenyl | 100 : 0 |

(Data from a study on the chemoselective reactivity of phenyl carbamates, demonstrating how steric and electronic properties of the N-substituent dictate the reaction outcome. nih.gov)

This data illustrates that both electronic and steric factors of the N-substituent are crucial. The bulky tert-butyl group favors formation of the amine, while the less hindered n-pentyl group leads exclusively to the urea product. The aromatic phenyl substituent results only in the free amine, as the aromatic amine is not nucleophilic enough to attack the intermediate isocyanate. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromoaniline (B143363) |

| 4-bromophenyl isocyanate |

| N-(o-tolyl)morpholine |

| N-(biphenyl-2-yl)morpholine |

| N-(2-methoxyphenyl)morpholine |

| N-(2-(methylthio)phenyl)morpholine |

| N-(2-fluorophenyl)morpholine |

| 4-nitrobenzyl carbamate |

| Hydroxylaminobenzyl carbamate |

| Morpholine |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecule, yielding detailed information about its electronic distribution, energy, and geometry.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. This approach provides a balance between accuracy and computational cost, making it suitable for analyzing molecules of this size. A DFT analysis of Phenyl N-(4-bromophenyl)carbamate would reveal key aspects of its reactivity and electronic properties.

DFT calculations are used to determine the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and compute the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For instance, in a computational study on the antioxidant activity of a different phenyl carbamate (B1207046), DFT methods were used to elucidate reaction mechanisms. researchgate.net Similarly, DFT has been applied to palladium complexes containing an N-(4-bromophenyl) moiety to understand electronic effects. researchgate.net These studies underscore the utility of DFT in mapping electrostatic potential and understanding charge distribution, which for this compound would be influenced by the electron-withdrawing bromine atom and the carbamate linkage.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide very accurate energetic and spectroscopic predictions.

These methods are often used to generate benchmark data or to study systems where DFT might be less reliable. For this compound, ab initio calculations could be used to:

Obtain highly accurate predictions of its equilibrium geometry.

Calculate vibrational frequencies to aid in the assignment of experimental infrared (IR) and Raman spectra.

Predict NMR chemical shifts with high precision.

Determine accurate reaction energies and activation barriers for potential decomposition pathways.

Comparative studies on other complex organic molecules have shown that results from ab initio methods like Hartree-Fock can be systematically compared with DFT results to provide a comprehensive understanding of a molecule's properties. mdpi.com

The three-dimensional structure of this compound is not rigid; it possesses conformational flexibility due to rotation around several single bonds. Conformation analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers that separate them. This is often achieved by mapping the molecule's potential energy surface (PES), which plots energy as a function of specific geometric parameters, such as dihedral angles.

Analysis of similar structures reveals a consistent twist between the aromatic rings. This twist is a compromise between stabilizing π-stacking interactions and minimizing steric hindrance.

| Compound | Dihedral Angle Between Phenyl Rings | Reference |

| Phenyl N-(4-fluorophenyl)carbamate | 53.94° / 61.77° ¹ | nih.gov |

| Phenyl N-(4-nitrophenyl)carbamate | 45.81° / 48.18° ¹ | researchgate.net |

| Methyl N-(4-bromophenyl) carbamate | 9.69° ² | researchgate.net |

¹ Two molecules in the asymmetric unit. ² Angle between the phenyl ring and the carbamate group.

This data suggests that this compound also adopts a non-planar conformation, with a significant dihedral angle between its two aromatic rings. The near planarity observed in Methyl N-(4-bromophenyl) carbamate highlights the influence of the substituent on the second ring. researchgate.net A full PES mapping would clarify the energy barriers to rotation around the C-N and C-O single bonds adjacent to the phenyl rings.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for understanding conformational flexibility and intermolecular interactions in various environments.

MD simulations can explore the conformational landscape of this compound in a dynamic context, such as in a solvent or in the solid state. By simulating the molecule's trajectory over nanoseconds or longer, one can observe transitions between different conformational states and calculate the free energy barriers associated with these changes.

A key area of flexibility is the rotation around the C-N bond of the carbamate group. This bond has a significant partial double-bond character due to resonance, which creates a substantial rotational barrier. This restricts the amide group to either a cis or trans conformation, with the trans form being generally more stable in related systems. researchgate.net MD simulations would allow for the study of the dynamics and relative populations of these conformers. Furthermore, rotations of the phenyl rings around their connecting bonds (C-N and C-O) would be observed, revealing the accessible range of dihedral angles at a given temperature.

In a condensed phase (liquid, solid, or solution), molecules of this compound interact with each other and with solvent molecules. The primary intermolecular interaction is the hydrogen bond formed between the amide proton (N-H) as the donor and the carbonyl oxygen (C=O) as the acceptor.

Crystal structure analyses of analogous compounds consistently show that this N-H···O=C hydrogen bond is the dominant force in their solid-state assembly, leading to the formation of infinite chains or other supramolecular structures. nih.govresearchgate.netresearchgate.net

MD simulations in a condensed phase would provide detailed information on the dynamics of these hydrogen bonds, including:

Hydrogen Bond Lifetime: The average duration of a specific N-H···O bond.

Coordination Numbers: The average number of hydrogen bonds formed by a single molecule.

Spatial Distribution Functions: The probability of finding a neighboring molecule at a certain distance and orientation.

These simulations would reveal how the network of intermolecular interactions fluctuates over time and responds to changes in temperature or environment, providing a deeper understanding of the compound's bulk properties.

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic data. Such calculations are crucial for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic environments.

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computation is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.net These calculations are typically performed on a molecular geometry that has been optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net

While a specific computational study for this compound is not extensively documented in the reviewed literature, the methodology is well-established. For related compounds, theoretical chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) nuclei are calculated and often show good correlation with experimental data. researchgate.netbjp-bg.com

In a study involving a derivative, dimethyl-2-[4-bromophenyl phenylcarbamate-N-yl]-3-(triphenylphosphoranylidene) butandioate, the experimental ¹H NMR spectrum showed aromatic protons in the range of δ = 6.6–8.1 ppm. orientjchem.org The ³¹P NMR spectrum for this related ylide indicated two signals at δ = 24.81 and 24.09 ppm, corresponding to different rotational isomers. orientjchem.org Computational studies on such systems can help in assigning these signals to specific isomers and understanding the factors influencing their relative stability.

Table 1: Representative Experimental ¹H and ¹³C NMR Chemical Shifts for Carbamate-Related Structures

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Source |

| Phenyl phenylcarbamate | ¹H | DMSO-d₆ | 10.22 (bs, 1H, NH), 7.52 (d, 2H), 7.44 (t, 2H), 7.36–7.20 (m, 5H), 7.05 (t, 1H) | nih.gov |

| ¹³C | DMSO-d₆ | 152.2, 151.0, 139.1, 129.9, 129.3, 125.9, 123.4, 122.4, 118.9 | nih.gov | |

| tert-Butyl (4-bromophenyl)carbamate | ¹H | CDCl₃ | 7.39 (d, 2H), 7.25 (d, 2H), 6.47 (bs, 1H, NH), 1.51 (s, 9H) | rsc.org |

| ¹³C | CDCl₃ | 152.50, 137.46, 131.89, 120.02, 115.43, 80.92, 28.31 | rsc.org | |

| Phenyl N-(4-fluorophenyl)carbamate | ¹H | - | H atoms positioned geometrically (N-H = 0.86 Å, C-H = 0.93 Å) | nih.gov |

This table presents data for structurally related compounds to illustrate typical chemical shift ranges. Data for the specific title compound is limited in the provided search results.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying functional groups and elucidating molecular structure. DFT calculations are instrumental in assigning the observed vibrational bands to specific normal modes of the molecule. esisresearch.org

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at the same level of theory. esisresearch.org It is a known issue that calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. esisresearch.org Therefore, the computed wavenumbers are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP) to improve agreement with experimental data. esisresearch.org

For this compound, key vibrational modes would include:

N-H stretching: This vibration is sensitive to hydrogen bonding.

C=O stretching: The carbonyl stretch is typically a strong band in the IR spectrum.

C-N stretching: Vibrations associated with the carbamate linkage.

Aromatic C-H and C=C stretching: Characteristic of the two phenyl rings.

C-Br stretching: Expected at lower frequencies.

The potential energy distribution (PED) is often calculated to provide a quantitative measure of the contribution of individual internal coordinates to each vibrational mode, ensuring a reliable assignment. researchgate.net For example, in studies of similar molecules like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were used to assign the asymmetric and symmetric NO₂ stretching modes, as well as C=O and N-H vibrations, showing good agreement with experimental FT-IR and FT-Raman spectra. esisresearch.org

Table 2: Typical Vibrational Frequencies for Functional Groups in Related Carbamate Structures

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source Reference |

| N-H | Stretching | 3190 - 3474 | researchgate.net |

| C=O | Stretching | 1610 - 1715 | nih.govresearchgate.net |

| Phenyl C=C | Stretching | 1430 - 1670 | bjp-bg.com |

| C-N | Stretching | 1318 - 1340 | esisresearch.org |

| C-O-C | Asymmetric Stretch | ~1150 | esisresearch.org |

This table provides general frequency ranges observed in related molecules to infer the expected spectral features for this compound.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful asset for mapping out reaction mechanisms, identifying intermediates, and characterizing the transition states that connect them. For this compound, this could involve studying its synthesis, hydrolysis, or other reactions.

A proposed mechanism for the formation of a phosphorus ylide from 4-bromophenyl phenylcarbamate involves the initial reaction between 4-bromophenol (B116583) and phenylisocyanate. orientjchem.org This reaction forms the carbamate, which then participates in a subsequent multi-component reaction. orientjchem.org

The hydrolysis of phenylcarbamates under basic conditions has been proposed to proceed via an E1cb-type mechanism. nih.gov This pathway involves the initial deprotonation of the carbamate's N-H proton, leading to the formation of an isocyanate intermediate, which is then hydrolyzed to the corresponding amine. nih.gov Theoretical modeling can be used to calculate the energy barriers for such a pathway and to characterize the structure of the transition state for the proton abstraction and subsequent elimination steps.

Alternatively, reactions at the carbonyl group of carbamates can occur through a bimolecular acyl substitution (BAc2) mechanism. researchgate.net Computational modeling of this pathway would involve locating the tetrahedral intermediate formed upon nucleophilic attack and the transition states for its formation and breakdown. Studies on related systems have used theoretical calculations to argue whether such reactions are concerted or proceed through a metastable tetrahedral intermediate. researchgate.net

Furthermore, directed ortho-lithiation reactions of O-aryl carbamates have been studied, where the carbamate group directs a metalating agent (like s-BuLi) to the ortho position of the phenyl ring. mdpi.com Computational analysis of this process would involve modeling the initial lithiated complex and the subsequent transition state for electrophilic trapping, providing insight into the regioselectivity and energetics of the reaction. mdpi.com

Derivatization and Analog Synthesis for Structure Activity Relationship Studies

Modification of the Phenyl Ring

The unsubstituted phenyl ring serves as a prime target for modification to explore how changes in electronics and sterics influence biological activity.

The electronic nature of the phenyl ring can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs increase the electron density of the aromatic ring, while EWGs decrease it. studypug.comwikipedia.org These modifications can impact the molecule's ability to participate in π-π stacking, hydrogen bonding, and other interactions with a biological target.

Research on analogous structures, such as 2-aryl-2-fluoro-cyclopropylamines, has shown that the introduction of EWGs like chloro (-Cl) or fluoro (-F) groups can enhance inhibitory activity against certain enzymes, whereas EDGs like a methyl group (-CH3) may favor activity against other targets. nih.gov The position of the substituent (ortho, meta, or para) is also critical. For instance, in some N-phenyl-carbamate series, para-substitution is well-tolerated, while ortho-substitution can introduce steric hindrance that may be either beneficial or detrimental depending on the target's binding pocket topology. nih.gov

Table 1: Examples of Electron-Donating and Electron-Withdrawing Groups and Their Effects

| Group Type | Substituent | Chemical Formula | Primary Electronic Effect | Potential Impact on Interaction |

| Electron-Donating (Activating) | Methyl | -CH₃ | +I (Inductive) | Increases lipophilicity, potential for hydrophobic interactions. |

| Methoxy | -OCH₃ | +M (Mesomeric), -I (Inductive) | Can act as a hydrogen bond acceptor. youtube.com | |

| Amino | -NH₂ | +M (Mesomeric), -I (Inductive) | Can act as a hydrogen bond donor. | |

| Electron-Withdrawing (Deactivating) | Nitro | -NO₂ | -M (Mesomeric), -I (Inductive) | Strong electron withdrawal, potential H-bond acceptor. youtube.com |

| Cyano | -CN | -M (Mesomeric), -I (Inductive) | Strong electron withdrawal, linear geometry. | |

| Trifluoromethyl | -CF₃ | -I (Inductive) | Strong inductive withdrawal, increases lipophilicity. nih.gov | |

| Chloro | -Cl | -I (Inductive), +M (Mesomeric) | Increases lipophilicity, can form halogen bonds. |

This table is generated based on established principles of physical organic chemistry.

Replacing the phenyl ring with a heteroaromatic system is a common strategy in medicinal chemistry to modulate physicochemical properties. Heterocycles can introduce hydrogen bond donors or acceptors, alter metabolic stability, and improve solubility. In SAR studies of USP1/UAF1 inhibitors, replacing a phenyl ring with various heterocycles like pyridine (B92270) or thiophene (B33073) resulted in significant variations in potency, highlighting the importance of this modification. acs.org

For Phenyl N-(4-bromophenyl)carbamate, substituting the phenyl ring with a pyridine ring, for example, would introduce a basic nitrogen atom that could engage in ionic interactions or hydrogen bonding within a receptor active site. Other heterocycles like thiophene, furan, or pyrazole (B372694) could also be explored to probe the spatial and electronic requirements of the binding pocket.

Table 2: Common Heteroaromatic Bioisosteres for a Phenyl Ring

| Heterocycle | Structure | Key Features |

| Pyridine |  | Aromatic, contains a nitrogen atom that acts as a hydrogen bond acceptor. |

| Thiophene |  | Aromatic, sulfur atom can influence electronic properties. |

| Furan |  | Aromatic, oxygen atom can act as a hydrogen bond acceptor. |

| Pyrrole |  | Aromatic, N-H group acts as a hydrogen bond donor. |

| Imidazole |  | Aromatic, contains both a hydrogen bond donor (N-H) and acceptor. |

This table provides examples of common heteroaromatic rings used in medicinal chemistry as bioisosteres.

Modification of the 4-Bromophenyl Ring

The 4-bromophenyl moiety offers several avenues for derivatization to probe its role in ligand-receptor interactions.

The bromine atom at the para position is a key feature. Altering the halogen substituent (e.g., F, Cl, I) can systematically vary properties like size, lipophilicity, and the potential for halogen bonding. For instance, fluorine is small and highly electronegative, while iodine is large, more polarizable, and a stronger halogen bond donor. The position of the halogen can also be moved to the ortho or meta positions to explore the spatial constraints of the binding site. In studies of N-phenylpiperazine-based antimycobacterials, the presence of chloro-substituents on the phenyl ring, such as in a 3,4-dichlorophenyl moiety, was found to be critical for potent activity. mdpi.com

Table 3: Comparison of Halogen Substituents for Aromatic Rings

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Characteristics |

| Fluorine (F) | 1.47 | 3.98 | Small size, strong inductive effect, can form H-bonds. |

| Chlorine (Cl) | 1.75 | 3.16 | Intermediate size and electronegativity, common in drugs. |

| Bromine (Br) | 1.85 | 2.96 | Good balance of size and lipophilicity, potential for halogen bonding. |

| Iodine (I) | 1.98 | 2.66 | Large size, highly polarizable, strong halogen bond donor. |

Data compiled from standard chemistry reference sources.

Replacing the bromine atom with non-halogen groups can provide further SAR insights. The introduction of small alkyl groups (e.g., methyl, ethyl) can probe for hydrophobic pockets, while bulkier groups (e.g., tert-butyl) can define the steric limits of the binding site. wikipedia.org Alkoxy groups (e.g., methoxy, ethoxy) introduce a hydrogen bond acceptor and can influence conformation. nih.gov The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its subsequent arylation via Suzuki-Miyaura coupling demonstrates a feasible route to introduce various aryl and heteroaryl substituents at the position of the bromine atom, allowing for the exploration of extended π-systems and additional interaction points. nih.gov

Table 4: Examples of Non-Halogen Substituents for the 4-Bromophenyl Ring

| Substituent Class | Example | Potential SAR Insight |

| Alkyl | Methyl (-CH₃) | Probes for small hydrophobic pockets. |

| tert-Butyl (-C(CH₃)₃) | Defines steric boundaries of the binding site. | |

| Alkoxy | Methoxy (-OCH₃) | Adds a hydrogen bond acceptor, may alter solubility and conformation. |

| Aromatic | Phenyl (-C₆H₅) | Explores potential for extended π-stacking interactions. |

| Other | Cyano (-CN) | Introduces a polar, linear group as a potential hydrogen bond acceptor. |

This table illustrates potential modifications and the rationale for their use in SAR studies.

Alterations of the Carbamate (B1207046) Linkage

The carbamate group is a critical linker and a key site for hydrogen bonding interactions. nih.govacs.org Its structural and electronic properties, including its relative rigidity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O), are often essential for biological activity. nih.govnih.gov

SAR studies frequently involve modifying or replacing this linker to assess its importance. For example, replacing the ester oxygen with a nitrogen atom would convert the carbamate into a urea (B33335). This change significantly alters the hydrogen bonding potential and geometry. Another modification is to create a "retro-carbamate" (O-C(=O)NH-Ar instead of Ar-NHC(=O)O-), which reverses the orientation of the donor and acceptor groups. The necessity of the carbamate group has been demonstrated in some anticancer agents, where its removal or significant alteration led to a loss of activity. nih.gov In other cases, minor changes, such as replacing an ethyl group on the carbamate with a methyl group, have been shown to have no significant effect on activity, whereas bulkier aliphatic groups reduced it. nih.gov

Table 5: Potential Isosteric Replacements for the Carbamate Linkage

| Original Linkage | Modified Linkage | Name of New Linkage | Key Change |

| Carbamate (-NH-C(=O)-O-) | -NH-C(=O)-NH- | Urea | Replaces ester oxygen with nitrogen, adding an H-bond donor. |

| -O-C(=O)-NH- | Retro-carbamate | Reverses the orientation of the amide and ester components. | |

| -NH-C(=S)-O- | Thiocarbamate | Replaces carbonyl oxygen with sulfur, altering H-bond acceptor strength. | |

| -NH-CH₂-O- | Amine Ether | Removes the carbonyl group, increasing flexibility and removing an H-bond acceptor. | |

| -NH-S(=O)₂-O- | Sulfonylcarbamate | Replaces carbonyl with a sulfonyl group, altering geometry and electronics. |

This table presents common isosteric replacements for the carbamate functional group used in medicinal chemistry.

N-Substitution with Alkyl or Aryl Groups

The nitrogen atom of the carbamate group in this compound is a key position for introducing alkyl or aryl substituents. This type of modification significantly impacts the electronic and steric properties of the molecule, which can in turn influence its biological activity or material characteristics.

The synthesis of N-alkyl and N-aryl derivatives of carbamates can be achieved through several synthetic routes. A common method involves the reaction of an appropriate N-substituted aniline (B41778) with a phenyl chloroformate. For instance, the synthesis of related N-aryl carbamates has been accomplished through palladium-catalyzed cross-coupling reactions of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This methodology allows for the introduction of a wide range of aryl groups onto the carbamate nitrogen.

Another approach involves the direct N-alkylation or N-arylation of a pre-formed carbamate. However, this can sometimes be challenging due to the potential for competing reactions at other sites of the molecule. A more versatile method is the reaction of an N-substituted 4-bromoaniline (B143363) with phenyl chloroformate. This allows for the direct incorporation of the desired alkyl or aryl group onto the nitrogen atom.

The introduction of different alkyl or aryl groups can lead to a diverse library of compounds for SAR studies. For example, varying the length and branching of an alkyl chain or altering the electronic nature of an aryl substituent can provide insights into the specific structural requirements for a desired activity. Research on other carbamates has shown that N-substitution can significantly affect their inhibitory activity against certain enzymes or their herbicidal properties. nih.govnih.gov

Table 1: Examples of N-Substituted Phenyl Carbamate Derivatives and Synthetic Approaches

| Derivative Class | General Structure | Synthetic Method | Potential Impact of Substitution |

| N-Alkyl Carbamates | Phenyl N-(4-bromophenyl)-N-alkylcarbamate | Reaction of N-alkyl-4-bromoaniline with phenyl chloroformate | Modulates lipophilicity and steric bulk |

| N-Aryl Carbamates | Phenyl N-(4-bromophenyl)-N-arylcarbamate | Palladium-catalyzed cross-coupling of N-aryl-4-bromoaniline with a phenyl carbonate precursor | Alters electronic properties and introduces potential for π-π stacking interactions |

Replacement of Oxygen or Nitrogen Atoms within the Carbamate

Thiocarbamates: The replacement of the carbonyl oxygen or the ester oxygen of the carbamate with a sulfur atom results in the formation of a thiocarbamate. S-thiocarbamates can be synthesized via palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, with subsequent trapping by a thiol. organic-chemistry.org The introduction of sulfur can alter the electronic distribution within the molecule and may enhance its interaction with specific biological targets.

Ureas: Replacing the ester oxygen of the carbamate with a nitrogen atom leads to the formation of a urea derivative. Substituted ureas can be synthesized through various methods, including the reaction of an isocyanate with an amine. nih.gov The resulting urea moiety has different hydrogen bonding donor and acceptor properties compared to the original carbamate, which can significantly impact its binding to target proteins or its self-assembly in materials.

The synthesis of these analogs allows for a systematic investigation of the importance of the heteroatoms within the carbamate linker for a specific application.

Table 2: Analogs of this compound with Altered Carbamate Linkages

| Analog Class | General Structure | Key Modification | Potential Impact |

| Thiocarbamate | Phenyl N-(4-bromophenyl)thiocarbamate | Oxygen replaced by Sulfur | Altered electronic properties and lipophilicity |

| Urea | N-Phenyl-N'-(4-bromophenyl)urea | Ester oxygen replaced by Nitrogen | Modified hydrogen bonding capabilities |

This table illustrates the structural differences and potential impacts of replacing atoms within the carbamate group, based on general chemical principles.

Synthesis of Polymeric and Supramolecular Derivatives

The core structure of this compound can serve as a building block for the creation of larger, more complex architectures such as polymers and supramolecular assemblies. These derivatives are of interest for applications in materials science, where properties like thermal stability, conductivity, and self-assembly are important.

Polymeric Derivatives: Carbamate-containing polymers, or polyurethanes, are a widely studied class of materials. The synthesis of polymers incorporating the this compound moiety could be achieved by designing monomers that contain this unit along with reactive functional groups suitable for polymerization. For example, a diol or diamine derivative of the parent compound could be co-polymerized with a diisocyanate to form a polyurethane. The properties of the resulting polymer would be influenced by the rigidity and intermolecular interactions of the this compound units within the polymer chain. The synthesis of poly(N-vinylpyrrolidone) and other polymers has been explored in the context of forming complexes. researchgate.net

Supramolecular Derivatives: The potential for hydrogen bonding through the N-H group and π-π stacking interactions involving the aromatic rings makes this compound a candidate for the construction of supramolecular assemblies. nih.gov The self-organization of molecules into well-defined, non-covalently linked structures is a key feature of supramolecular chemistry. The addition of other functional groups to the parent molecule could be used to direct the formation of specific supramolecular architectures, such as sheets, fibers, or gels. The study of how molecules like phenyl butanol derivatives form supramolecular clusters through hydrogen bonding provides a model for how this compound might behave. nih.gov

The investigation into these larger derivatives opens up possibilities for developing new materials with tailored properties based on the fundamental chemical and physical characteristics of this compound.

Advanced Chemical Applications Excluding Biological/medicinal/agrochemical Dosage/safety

Applications in Organic Synthesis as a Building Block

The presence of the bromine atom and the reactive carbamate (B1207046) group allows Phenyl N-(4-bromophenyl)carbamate to participate in a wide range of organic reactions, serving as a foundational element for more complex molecular architectures.

The "4-bromophenyl" fragment of this compound is a common starting point for the synthesis of various heterocyclic compounds. The bromine atom provides a handle for cross-coupling reactions, enabling the construction of intricate ring systems. For instance, derivatives of 2-(4-bromophenyl)quinoline-4-carboxylic acid have been synthesized, which serve as precursors to a variety of quinoline-based heterocyclic structures. nih.gov The initial step in these syntheses often involves the reaction of a compound containing the 4-bromophenyl group, highlighting its role as a key building block. nih.gov

Similarly, the 4-bromoaniline (B143363) core, which can be protected as a carbamate, is a precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. mdpi.com The synthesis of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, a key intermediate for further functionalization, starts from 4-bromoaniline. mdpi.com This demonstrates the utility of the N-(4-bromophenyl) moiety in constructing nitrogen-containing heterocyclic rings.

The following table summarizes examples of heterocyclic systems synthesized from precursors containing the 4-bromophenyl group:

| Precursor Moiety | Heterocyclic System | Key Reaction Type | Reference |

| 4-Bromoacetophenone | 2-(4-Bromophenyl)quinoline | Pfitzinger reaction | nih.gov |

| 4-Bromoaniline | 4-(4-Bromophenyl)-1,2,4-triazole | Multi-step synthesis | mdpi.com |

This compound and its derivatives are valuable intermediates in multi-step organic syntheses. The bromine atom can be readily transformed into other functional groups or used as a site for carbon-carbon bond formation, while the carbamate group can be modified or cleaved as needed.

A notable example is the use of N-(tert-butoxycarbonyl)-4-bromoaniline, a close analog of the title compound, as a substrate in Suzuki coupling reactions. chemdad.com The Boc-protected 4-bromoaniline is an ideal partner for coupling with various boronic acids to form biaryl compounds. chemdad.com This transformation is a critical step in the synthesis of more complex molecules.

Furthermore, palladium-catalyzed reactions have been developed for the synthesis of N-aryl carbamates, where an aryl halide is coupled with an alcohol and a source of the carbamate nitrogen. mit.edu While this is a method for producing the title compound, it also underscores its position as a stable intermediate that can be isolated from a complex reaction mixture. The ability to withstand the conditions of these transformations makes it a reliable intermediate for further synthetic elaborations. For example, the synthesis of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol involves the use of 4-bromoaniline as a starting material, which is carried through a multi-step sequence to yield the final product. mdpi.com

Carbamates are widely recognized as effective protecting groups for amines in organic synthesis. masterorganicchemistry.com The phenoxycarbonyl group, structurally related to the phenylcarbamate moiety, has been studied for its role in amine protection. nih.gov More specifically, the tert-butoxycarbonyl (Boc) group is a very common N-protecting group, and N-(tert-butoxycarbonyl)-4-bromoaniline is a commercially available compound where the amino group of 4-bromoaniline is protected. chemdad.comnih.gov

The use of a carbamate to protect the nitrogen atom of 4-bromoaniline allows for selective reactions at other positions of the molecule, particularly at the bromine-substituted carbon. After the desired transformations are complete, the carbamate protecting group can be removed under specific conditions to liberate the free amine. organic-chemistry.org This strategy is crucial in multi-step syntheses where the reactivity of the amino group needs to be temporarily masked. masterorganicchemistry.com

The following table outlines common carbamate protecting groups and their cleavage conditions:

| Protecting Group | Abbreviation | Cleavage Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation | masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) | masterorganicchemistry.com |

Potential in Materials Science

The structural features of this compound also lend themselves to applications in materials science, particularly in the synthesis of polymers and functional organic materials.

The N-(4-bromophenyl) group is a structural motif that can be incorporated into polymers. For example, the monomer N-(4-bromophenyl)-2-methacrylamide has been synthesized and copolymerized with n-butyl methacrylate. researchgate.net The resulting copolymers exhibit interesting thermal properties, with the glass transition temperature increasing with the content of the N-(4-bromophenyl)-2-methacrylamide units. researchgate.net This suggests that a monomer derived from this compound could be used to synthesize polymers with tailored thermal stability. The bromine atom also offers a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties.

The N-(4-bromophenyl)aniline scaffold is a key component in the development of materials for organic electronics. A notable example is N-(4-bromophenyl)-4-phenyl-N-(4-phenylphenyl)aniline, which is a crucial intermediate in the synthesis of hole-transporting materials for Organic Light-Emitting Diodes (OLEDs). innospk.com The triphenylamine (B166846) core of this molecule is a well-known hole-transporting moiety, and the bromine atom allows for further functionalization to optimize the material's performance in electronic devices. innospk.com This highlights the potential of incorporating the N-(4-bromophenyl) unit from this compound into larger conjugated systems for applications in organic electronics, such as OLEDs and organic photovoltaics. innospk.com

Catalytic Applications or Ligand Development

A comprehensive search of scientific databases reveals a notable absence of studies detailing the use of this compound directly as a catalyst or as a precursor for ligand development in metal-catalyzed reactions.

There is currently no published research that demonstrates the use of this compound as a ligand precursor for metal catalysis. While carbamate moieties can, in principle, coordinate with metal centers, and brominated aromatic compounds are sometimes used in cross-coupling reactions, the specific combination within this molecule has not been explored for this purpose. The presence of the N-H proton and oxygen atoms in the carbamate group, along with the bromine atom on the phenyl ring, offers potential coordination sites; however, their efficacy and the stability of any resulting metal complexes remain uninvestigated.

Similarly, the involvement of this compound in organocatalytic systems has not been reported in the literature. Organocatalysis often relies on the ability of a molecule to act as a Lewis base, Lewis acid, or to form specific non-covalent interactions (like hydrogen bonds) to activate substrates. While the carbamate group can participate in hydrogen bonding, its potential to act as an effective organocatalyst has not been explored for this specific compound.

Supramolecular Chemistry and Crystal Engineering

The structure of this compound, featuring a hydrogen bond donor (N-H) and acceptors (C=O), as well as aromatic rings capable of π-π stacking, makes it an interesting candidate for studies in supramolecular chemistry and crystal engineering. Although the crystal structure of this compound itself is not publicly available, the crystal structure of the closely related compound, methyl N-(4-bromophenyl) carbamate , provides significant insights into the potential non-covalent interactions that can govern its self-assembly. researchgate.net

The carbamate group is a well-established motif for forming robust hydrogen-bonded networks. researchgate.net In the solid state, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This donor-acceptor pairing is a fundamental interaction in the design of predictable supramolecular architectures.

In the crystal structure of methyl N-(4-bromophenyl) carbamate, molecules are linked into chains via N-H···O=C hydrogen bonds. researchgate.net Specifically, the hydrogen atom on the nitrogen (N1) forms a hydrogen bond with the carbonyl oxygen (O2) of a neighboring molecule. researchgate.net This interaction is a classic example of a catemer motif, which is common in the crystal structures of primary and secondary amides and carbamates.

Crystallographic Data for the Analogous Methyl N-(4-bromophenyl) carbamate researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₈BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.1313(3) |

| b (Å) | 8.5416(4) |

| c (Å) | 20.4597(7) |

| V (ų) | 1770.53(12) |

| Z | 8 |

| N-H···O bond length (Å) | 3.103(3) |

This interactive table summarizes key crystallographic parameters for methyl N-(4-bromophenyl) carbamate, which serves as a model for understanding the potential solid-state structure of this compound.

The self-assembly of this compound in solution and in the solid state would be governed by a hierarchy of non-covalent interactions. The primary and most directional interaction is expected to be the N-H···O hydrogen bond, dictating the formation of primary structural motifs like chains or dimers.

Secondary interactions, such as π-π stacking between the phenyl and bromophenyl rings, would then direct the assembly of these primary motifs into higher-order structures. The bromine atom can also participate in halogen bonding (Br···O or Br···π interactions), which is an increasingly recognized tool in crystal engineering for the rational design of solid-state architectures. The interplay and relative strengths of these interactions would determine the final, most thermodynamically stable, supramolecular assembly. The study of such self-assembly is fundamental to the development of new materials with tailored properties, such as porous organic frameworks or materials for molecular recognition.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net Consequently, a major thrust of future research is the development of safer, more sustainable, and efficient synthetic routes. For Phenyl N-(4-bromophenyl)carbamate, this involves exploring cutting-edge technologies that minimize waste, reduce energy consumption, and improve safety.

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and the potential for straightforward automation and scale-up. nih.govacs.org

Recent studies have demonstrated the successful synthesis of various carbamates using flow chemistry, often employing carbon dioxide (CO₂) as a C1 building block. nih.govacs.org A typical flow process involves mixing an amine, a base, and an alkylating agent under a stream of CO₂ in a heated coil reactor. nih.govacs.org This methodology significantly reduces reaction times compared to batch processes and often eliminates the need for catalyst systems or extensive purification. nih.govacs.org For instance, a catalyst-free continuous flow approach using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been developed to synthesize a range of carbamates from amines, alkyl halides, and CO₂, achieving good to excellent yields in as little as 50 minutes. nih.govacs.org

Future research could adapt these principles for the continuous synthesis of this compound. A potential setup would involve flowing solutions of 4-bromoaniline (B143363) and a phenyl-based carbonyl source (or phenol (B47542) and a 4-bromophenyl isocyanate precursor) through a microreactor. The precise control over temperature, pressure, and residence time in a flow system could optimize the yield and purity of the final product, potentially offering a more efficient and scalable alternative to current batch methods. nih.govacs.org

Table 1: Examples of Continuous Flow Synthesis of Carbamates

| Amine | Alkylating Agent | Base | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |

| Aniline (B41778) | Butyl bromide | DBU | 70 | 50 | 78 | acs.org |

| Benzylamine | Benzyl (B1604629) bromide | DBU | 70 | 50 | 92 | nih.gov |

| Piperidine | Ethyl iodide | DBU | 70 | 50 | 85 | nih.gov |

Electrosynthesis, which uses electricity to drive chemical reactions, is emerging as a powerful and sustainable tool in organic chemistry. It can operate under mild conditions (room temperature and atmospheric pressure) and often avoids the need for stoichiometric chemical oxidants or reductants, reducing waste. rsc.orgchemistryviews.org

The electrochemical synthesis of carbamates has been successfully demonstrated. One approach involves the nickel-catalyzed incorporation of CO₂ into aziridines to form cyclic carbamates. rsc.orgrsc.org Another promising method is the direct electrocatalytic synthesis from amines and CO₂. Researchers have developed materials like atomically dispersed copper on N-doped carbon nanosheets (Cu-N-C) that act as efficient electrocatalysts. chemistryviews.org For example, the electrosynthesis of N-phenylcarbamate using a Cu-N-C catalyst achieved a 71% yield under mild conditions. chemistryviews.org The catalyst facilitates the reaction by providing abundant active sites and stabilizing key intermediates. chemistryviews.org

Future work could explore the electrosynthesis of this compound. This might involve the electrochemical coupling of 4-bromoaniline and a phenyl-based reagent, or the direct carboxylation of 4-bromoaniline with CO₂ followed by reaction with phenol, driven by an electric current and a suitable catalytic electrode. Such an approach would align with the principles of green chemistry by minimizing reagent use and operating under benign conditions.

Exploration of Advanced Catalytic Applications

While carbamates are often the final target molecule, the carbamate (B1207046) functional group itself can play a crucial role in catalysis. The N-alkoxycarbonyl group, a core feature of the carbamate structure, is recognized as an effective directing group in transition-metal-catalyzed C-H bond activation reactions. magtech.com.cn This allows for the selective functionalization of otherwise inert C-H bonds at positions ortho to the carbamate group, enabling the synthesis of complex molecules. magtech.com.cn

For this compound, the carbamate moiety could direct the C-H activation of either the phenyl or the bromophenyl ring. This opens up possibilities for late-stage functionalization, where additional chemical groups could be precisely installed on the molecule. For example, palladium, rhodium, or iridium catalysts could be used to introduce aryl, alkyl, or other functional groups at the ortho-position of the N-phenyl ring, creating a library of novel derivatives with potentially unique properties. magtech.com.cn Furthermore, metal-carbamato complexes, where the carbamate acts as a ligand, are being investigated for their catalytic potential, particularly in CO₂ fixation routes. mdpi.comnih.gov

Integration with Machine Learning and AI in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. researchgate.net These computational tools can analyze vast datasets to predict molecular properties, design novel compounds with desired characteristics, and optimize synthetic routes. acs.orgnih.gov

In the context of carbamates, generative AI models have already been used to accelerate the discovery of potent Cbl-b inhibitors for cancer therapy. acs.org By combining generative AI with structure-based design and predictive models for pharmacokinetics, researchers can rapidly identify promising new carbamate-based molecules. researchgate.netacs.org

For this compound, AI and ML could be employed in several ways:

Virtual Screening: ML models could predict the biological activity or material properties of hypothetical derivatives of this compound against various targets (e.g., enzymes, receptors, or material performance metrics).

De Novo Design: Generative AI could design entirely new molecules based on the carbamate scaffold, optimizing for properties like binding affinity, selectivity, or thermal stability. researchgate.net

Reaction Optimization: AI algorithms could predict the optimal reaction conditions (catalyst, solvent, temperature) for synthesizing derivatives, reducing the time and cost of experimental work. nih.gov

This in silico approach allows for the exploration of a much larger chemical space than is possible through physical experiments alone, accelerating the discovery of next-generation compounds. mdpi.com

Design of Next-Generation Functional Materials based on the Carbamate Scaffold

The inherent properties of the carbamate group—its stability, hydrogen bonding capability, and rigid structure—make it an excellent building block for functional materials. researchgate.net Research is moving towards the rational design of materials where the carbamate moiety is a key component of the final function.

Future research on this compound could focus on its potential as a monomer or functional additive in advanced materials.

Polymers and Composites: The presence of two distinct aromatic rings and a reactive bromine atom provides handles for polymerization. It could be incorporated into polymers to enhance thermal stability, flame retardancy (due to the bromine), or optical properties. For example, poly(ε-caprolactone) (PCL) is often blended with other materials to create functional scaffolds for bone tissue regeneration. researchgate.net